N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with an ethoxy group at position 6, linked to a phenyl ring. The benzene sulfonamide moiety features a trifluoromethyl (-CF₃) group at position 2, which enhances lipophilicity and metabolic stability. Its synthesis likely follows sulfonamide coupling strategies, akin to methods described in related studies .
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-2-28-18-11-10-16(23-24-18)13-6-5-7-14(12-13)25-29(26,27)17-9-4-3-8-15(17)19(20,21)22/h3-12,25H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRZCHWEYNZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The ethoxy group is introduced through an etherification reaction, while the trifluoromethyl benzenesulfonamide moiety is added via sulfonation and subsequent trifluoromethylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and inflammatory conditions.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate their functions. The pathways involved often depend on the specific application, but they generally include modulation of signaling pathways, alteration of gene expression, and disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its pyridazine-ethoxy-phenyl backbone combined with a trifluoromethyl sulfonamide group. Below is a comparative analysis with structurally or functionally related sulfonamides:
Key Observations :
- Pyridazine vs. Quinoline/Triazine Cores: The pyridazine ring in the target compound may confer distinct electronic properties compared to quinoline (IIIa) or triazine () cores, influencing solubility and target binding.
- Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃) : The -CF₃ group in the target compound enhances hydrophobicity and metabolic resistance compared to methoxy-substituted analogues like IIIa or SC-558 derivatives . This aligns with trends in agrochemical design (e.g., flutolanil’s -CF₃-free structure) .
- Ethoxy Substituent : The ethoxy group on pyridazine may improve bioavailability compared to smaller substituents (e.g., H, Cl in SC-558 derivatives) by modulating steric and electronic effects .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.
Chemical Structure
The compound features a sulfonamide group, a trifluoromethyl group, and a pyridazine moiety, which contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide group suggests potential inhibitory effects on carbonic anhydrase enzymes, which play roles in numerous physiological processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Sulfonamides are known to inhibit specific enzymes, potentially affecting metabolic pathways.
- Modulation of Ion Channels: The trifluoromethyl group may influence the compound's lipophilicity, allowing it to interact with membrane-bound ion channels.
2. Effects on Apoptosis
Research involving structurally similar sulfonamides has shown that they can induce apoptosis in cancer cells by increasing intracellular calcium levels and activating apoptotic pathways. This suggests a potential for this compound to exhibit similar effects.
Case Study 1: Vascular Smooth Muscle Reactivity
A study investigating the effects of a related compound on vascular smooth muscle demonstrated that it activated phospholipase C and stimulated calcium influx, leading to increased reactivity in smooth muscle cells. This study highlights the potential cardiovascular implications of compounds within this chemical class .
Case Study 2: Anticancer Activity
In vitro studies have shown that certain sulfonamide derivatives can selectively induce apoptosis in tumor cells while sparing normal cells. This selective cytotoxicity is attributed to their ability to modulate calcium signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical reaction conditions for optimizing the synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions requiring precise control of:
- Temperature : 60–100°C for pyridazine coupling (e.g., Suzuki-Miyaura cross-coupling) .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhance reaction efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- pH : Neutral to slightly basic conditions (pH 7–9) to avoid decomposition of sulfonamide intermediates .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at C2, ethoxypyridazine at C3-phenyl) .
- HPLC-MS : Quantify purity and detect byproducts; electrospray ionization (ESI) for molecular weight confirmation (expected m/z ~425.3) .
- FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and pyridazine ring vibrations .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase) by defining grid boxes around catalytic sites .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to assess sulfonamide’s nucleophilic/electrophilic regions .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics (MD) simulations .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for sulfonamide derivatives with pyridazine moieties?
- Methodological Answer :
- Assay Validation : Standardize enzyme inhibition assays (e.g., carbonic anhydrase inhibition) using controls like acetazolamide .
- Purity Checks : Confirm compound integrity via HPLC and LC-MS to rule out degradation artifacts .
- Orthogonal Assays : Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What experimental strategies can elucidate the mechanism of enzyme inhibition by this compound?
- Methodological Answer :
- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., human carbonic anhydrase II) to resolve binding modes .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., His64Ala in carbonic anhydrase) to test interaction specificity .
Q. How to assess the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability Tests : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Plasma Stability : Expose to human plasma and quantify intact compound using LC-MS/MS .
- Metabolite ID : Use hepatocyte microsomes to identify Phase I/II metabolites (e.g., ethoxy group hydrolysis) .
Q. What structural modifications enhance selectivity for off-target vs. on-target interactions?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or halogens) and compare IC₅₀ values .
- Computational SAR : Use QSAR models to predict substituent effects on binding affinity and selectivity .
- Proteome Profiling : Employ affinity chromatography to identify off-target binding proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
